N1-cyclohexyl-N2-mesityloxalamide
Description
N1-Cyclohexyl-N2-mesityloxalamide is a symmetrically substituted oxalamide derivative characterized by a cyclohexyl group at the N1 position and a mesityl (2,4,6-trimethylphenyl) group at the N2 position. The compound’s structure combines sterically bulky and electron-rich substituents, which influence its physicochemical properties and reactivity.
Key structural features include:
- Cyclohexyl group: Enhances lipophilicity and conformational flexibility.
- Mesityl group: Provides steric hindrance and electron-donating effects due to methyl substituents.
Properties
IUPAC Name |
N-cyclohexyl-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-9-12(2)15(13(3)10-11)19-17(21)16(20)18-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJSATZYHKVYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclohexyl-N2-mesityloxalamide typically involves the reaction of cyclohexylamine with mesityl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+Mesityl oxalyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N1-cyclohexyl-N2-mesityloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mesityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-cyclohexyl-N2-mesityloxalamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-mesityloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The mesityl group in the target compound introduces greater steric hindrance compared to the pyridyl group in MS or the linear octanamide chain in N-hydroxyoctanamide. This likely reduces solubility in polar solvents but enhances thermal stability.
- Electron Effects : The mesityl group’s electron-donating methyl groups may stabilize the amide bond via resonance, contrasting with the electron-withdrawing pyridine ring in MS , which could increase acidity at the amide NH.
2.2 Physical and Spectroscopic Properties
Analysis :
- The target compound may exhibit similar thermal behavior.
- The absence of ester groups in this compound compared to 23 would eliminate the 1744 cm⁻¹ IR peak, shifting focus to amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).
Biological Activity
Overview
N1-cyclohexyl-N2-mesityloxalamide is an organic compound that has attracted significant interest in scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclohexyl group and a mesityl group attached to an oxalamide backbone, which may influence its interactions with biological systems.
IUPAC Name: N-cyclohexyl-N'-(2,4,6-trimethylphenyl)oxamide
Molecular Formula: C17H24N2O2
Molecular Weight: 288.39 g/mol
The synthesis of this compound typically involves the reaction of cyclohexylamine with mesityl oxalyl chloride in an inert atmosphere, often utilizing dichloromethane as a solvent. The reaction is performed under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds through its hydroxyethyl group and engage in hydrophobic interactions via the mesityl group. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.
Biological Activities
This compound has been investigated for various biological activities, including:
- Anticancer Properties: Research indicates that this compound may inhibit tumor growth by interfering with cancer cell signaling pathways.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation through modulation of inflammatory mediators.
- Biochemical Probes: It is being explored as a biochemical probe for studying enzyme activities and protein interactions.
Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell cycle progression |
| A549 | 18 | Modulation of PI3K/Akt signaling pathway |
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 500 | 200 | 60% |
| IL-6 | 300 | 120 | 60% |
Comparison with Similar Compounds
This compound exhibits unique properties compared to other oxalamides due to the presence of the mesityl group. This structural feature enhances its steric and electronic properties, making it particularly effective in specific applications.
| Compound Name | Unique Features |
|---|---|
| N1-cyclohexyl-N2-(4-fluorobenzyl)oxalamide | Lacks mesityl group; lower hydrophobicity |
| N1-cyclohexyl-N2-(4-(trifluoromethyl)phenyl)oxalamide | Higher electronegativity; different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
